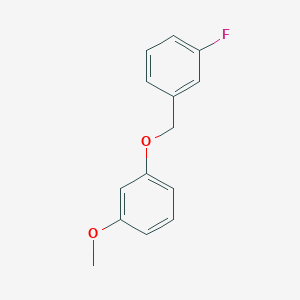
3-Fluorobenzyl(3-methoxyphenyl) ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorobenzyl(3-methoxyphenyl) ether, also known as FBME, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Mechanism of Action
The mechanism of action of 3-Fluorobenzyl(3-methoxyphenyl) ether depends on its specific application. In anticancer research, 3-Fluorobenzyl(3-methoxyphenyl) ether has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. In Alzheimer's research, 3-Fluorobenzyl(3-methoxyphenyl) ether has been studied as a potential inhibitor of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
3-Fluorobenzyl(3-methoxyphenyl) ether has been shown to have various biochemical and physiological effects, depending on its specific application. In anticancer research, 3-Fluorobenzyl(3-methoxyphenyl) ether has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's research, 3-Fluorobenzyl(3-methoxyphenyl) ether has been shown to inhibit the activity of acetylcholinesterase, which can increase the levels of acetylcholine in the brain.
Advantages and Limitations for Lab Experiments
3-Fluorobenzyl(3-methoxyphenyl) ether has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which makes it easily accessible for research purposes. Another advantage is its potential applications in various scientific research fields. However, one limitation is its potential toxicity, which requires careful handling and disposal. Another limitation is the lack of comprehensive studies on its safety and efficacy, especially in human subjects.
Future Directions
There are several future directions for 3-Fluorobenzyl(3-methoxyphenyl) ether research, including:
1. Further investigation of its potential anticancer properties and its mechanism of action.
2. Development of novel compounds based on 3-Fluorobenzyl(3-methoxyphenyl) ether for drug discovery.
3. Investigation of its potential applications in material science, such as the synthesis of new polymers with improved properties.
4. Comprehensive studies on its safety and efficacy, especially in human subjects.
5. Investigation of its potential applications in other scientific research fields, such as neuroscience and immunology.
In conclusion, 3-Fluorobenzyl(3-methoxyphenyl) ether is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully explore the potential of 3-Fluorobenzyl(3-methoxyphenyl) ether in various fields.
Synthesis Methods
3-Fluorobenzyl(3-methoxyphenyl) ether can be synthesized using different methods, including the reaction of 3-methoxyphenol with 3-fluorobenzyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. Another method involves the reaction of 3-fluorobenzyl alcohol with 3-methoxyphenol in the presence of a catalyst, such as palladium on carbon or copper(I) iodide.
Scientific Research Applications
3-Fluorobenzyl(3-methoxyphenyl) ether has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 3-Fluorobenzyl(3-methoxyphenyl) ether has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. 3-Fluorobenzyl(3-methoxyphenyl) ether has also been investigated as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
In drug discovery, 3-Fluorobenzyl(3-methoxyphenyl) ether has been used as a building block for the synthesis of novel compounds with potential therapeutic properties. 3-Fluorobenzyl(3-methoxyphenyl) ether has also been studied as a potential ligand for various targets, including G protein-coupled receptors and ion channels.
In material science, 3-Fluorobenzyl(3-methoxyphenyl) ether has been used as a monomer for the synthesis of polymers with potential applications in optoelectronics and photovoltaics.
properties
IUPAC Name |
1-fluoro-3-[(3-methoxyphenoxy)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-16-13-6-3-7-14(9-13)17-10-11-4-2-5-12(15)8-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSKIWKWOPODKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-2-methoxy-4-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B2797535.png)
![5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole](/img/structure/B2797537.png)
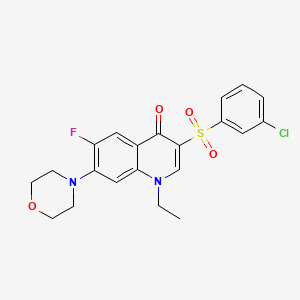

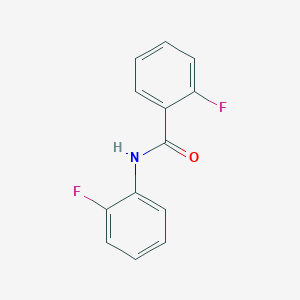
![(2E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2797543.png)
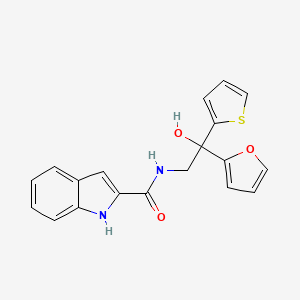

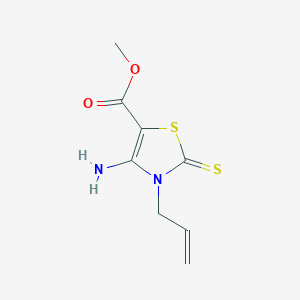

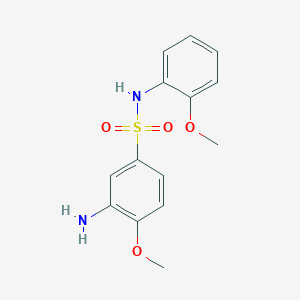
![Ethyl 6-acetyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2797554.png)
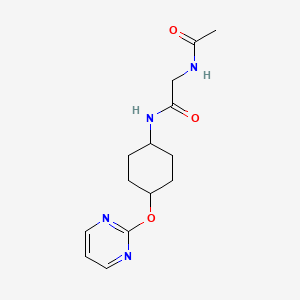
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2797557.png)